Anatalline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Biosynthesis of Anatalline
Total Synthesis Methodologies for Anatalline
The first total synthesis of this compound, cis-2,4-di(3-pyridyl)piperidine, was reported by Rao, Bharathi, and Jeyalakshmi in 1997. niscpr.res.inniscair.res.in This achievement not only provided a synthetic route to the alkaloid but also definitively assigned its relative stereochemistry as cis. niscpr.res.in Prior to this, Kisaki and co-workers had isolated this compound and assigned its structure as 2,4-di(3-pyridyl)piperidine based on spectral data and chemical transformations, but without specifying the relative stereochemistry of the 2,4-pyridyl rings. niscpr.res.in
The pioneering total synthesis of this compound established its cis stereochemistry. niscpr.res.in The synthetic sample's spectral data, specifically infrared (IR) and proton nuclear magnetic resonance (1H NMR) data, were in agreement with literature values for the natural product. niscpr.res.in Further confirmation of the cis configuration of the two pyridine (B92270) rings was provided by 1H NMR spectral analysis at 300 MHz. niscpr.res.in The C2ax-H of this compound, appearing as a double doublet at 3.75 ppm, exhibited an axial-axial coupling of 10.96 Hz to C3ax-H and an axial-equatorial coupling of 2.19 Hz to C3eq-H. niscpr.res.in These experimental coupling constants closely matched theoretical couplings derived from molecular mechanics calculations on the stabilized conformation of this compound. niscpr.res.in
The synthetic route to this compound follows a general protocol developed for the synthesis of 4,6-diaryl-2-piperidones. niscpr.res.in Key steps in this pathway include aldol (B89426) condensation, Michael addition, and reductive amination.
The initial step in the synthesis involves an aldol condensation reaction between 3-acetylpyridine (B27631) and 3-formylpyridine. niscpr.res.in This condensation yields the known chalcone (B49325) analogue, 1,3-di(3-pyridyl)-2-propen-1-one. niscpr.res.in
Following the aldol condensation, the chalcone analogue, 1,3-di(3-pyridyl)-2-propen-1-one, is subjected to a Michael addition. niscpr.res.in This reaction involves treatment with an anion generated from diethyl malonate, which furnishes a corresponding ketodiester. niscpr.res.in Subsequently, this ketodiester undergoes monodecarboethoxylation using sodium chloride in refluxing wet dimethyl sulfoxide (B87167) to yield a ketoester in 80% yield. niscpr.res.in
Table 1: Key Intermediates and Reactants in this compound Total Synthesis
| Compound Name | Role in Synthesis | PubChem CID |
| This compound (cis-2,4-di(3-pyridyl)piperidine) | Final Product | 443848 |
| 3-Acetylpyridine | Starting Material | 7957 |
| 3-Formylpyridine | Starting Material | 10427 |
| 1,3-di(3-pyridyl)-2-propen-1-one | Intermediate (Chalcone) | 10079541 |
| Diethyl malonate | Reagent | 8056 |
| Nickel(II) chloride | Catalyst/Reagent | 24450 |
| Sodium borohydride (B1222165) | Reducing Agent | 22924 |
| Lithium aluminium hydride | Reducing Agent | 24785 |
| cis-4,6-di(3-pyridyl)piperidone | Intermediate (Piperidone) | 135760844 |
| trans-4,6-di(3-pyridyl)piperidone | Intermediate (Piperidone) | 135760845 |
| 1,3,5-tri(3-pyridyl)pentane-1,5-dione | Byproduct | 10079544 |
Note: PubChem CIDs for 1,3-di(3-pyridyl)-2-propen-1-one, cis-4,6-di(3-pyridyl)piperidone, trans-4,6-di(3-pyridyl)piperidone, and 1,3,5-tri(3-pyridyl)pentane-1,5-dione were obtained through further targeted searches to complete the table based on their description in the synthesis pathway. niscpr.res.in
Optimization of the reaction conditions was critical for maximizing yields and achieving stereoselectivity. For the aldol condensation of 3-acetylpyridine with 3-formylpyridine, biphasic conditions proved highly effective, yielding 1,3-di(3-pyridyl)-2-propen-1-one in over 90% yield. niscpr.res.in In contrast, conducting the same condensation in ethanolic potassium carbonate resulted in a significantly lower yield of the desired chalcone (25%), with 1,3,5-tri(3-pyridyl)pentane-1,5-dione being the major product (60%). niscpr.res.in
In the reductive amination step, a combination of nickel(II) chloride and sodium borohydride was employed to reduce the oxime derivative of the ketoester. niscpr.res.in This yielded a 1:1 diastereomeric mixture of cis- and trans-4,6-di(3-pyridyl)piperidones. niscpr.res.in To obtain enriched isomers, repeated fractional crystallizations were utilized. niscpr.res.in Finally, the enriched cis-isomer of the piperidone was reduced using lithium aluminium hydride in refluxing tetrahydrofuran (B95107) (THF), followed by chromatographic purification, to afford this compound (cis-2,4-di(3-pyridyl)piperidine) in 35% yield. niscpr.res.in
Table 2: Summary of Key Reaction Conditions and Yields
| Reaction Step | Reactants/Intermediates | Conditions | Product(s) | Yield |
| Aldol Condensation | 3-Acetylpyridine, 3-Formylpyridine | Biphasic conditions | 1,3-di(3-pyridyl)-2-propen-1-one | >90% |
| Aldol Condensation (Alternative) | 3-Acetylpyridine, 3-Formylpyridine | Ethanolic potassium carbonate | 1,3-di(3-pyridyl)-2-propen-1-one (25%), 1,3,5-tri(3-pyridyl)pentane-1,5-dione (60%) | 25% (desired), 60% (byproduct) |
| Michael Addition | 1,3-di(3-pyridyl)-2-propen-1-one, Diethyl malonate anion | Michael fashion | Ketodiester | Not specified |
| Monodecarboethoxylation | Ketodiester | Sodium chloride, wet dimethyl sulfoxide, reflux | Ketoester | 80% |
| Reductive Amination | Ketoester oxime derivative | Nickel(II) chloride, Sodium borohydride | cis- and trans-4,6-di(3-pyridyl)piperidones (1:1 mixture) | 85% (overall) |
| Final Reduction | Enriched cis-4,6-di(3-pyridyl)piperidone | Lithium aluminium hydride, THF, reflux; Chromatographic purification | This compound (cis-2,4-di(3-pyridyl)piperidine) | 35% |
Synthesis of this compound Stereoisomers
The first total synthesis of this compound, specifically the cis-isomer, was reported, providing insights into its chemical construction niscpr.res.inresearchgate.netresearchgate.net. The synthetic route involved several key steps:
Aldol Condensation: The process began with the aldol condensation of 3-acetylpyridine and 3-formylpyridine. This reaction, conducted under biphasic conditions, yielded the chalcone analogue, 1,3-di(3-pyridyl)-2-propen-1-one, in high yield niscpr.res.in.
Michael Addition: The chalcone analogue was then subjected to a Michael addition reaction with an anion generated from diethyl malonate, leading to the formation of a ketodiester niscpr.res.in.
Monodecarboethoxylation: This was followed by monodecarboethoxylation, yielding a monoketoester niscpr.res.in.
Reductive Amination: The subsequent reductive amination of the monoketoester, via its oxime derivative and reduction with nickel(II) chloride and sodium borohydride, resulted in a chromatographically inseparable diastereomeric mixture of cis- and trans-4,6-di(3-pyridyl)piperidones niscpr.res.in.
Stereoisomer Separation: Highly enriched cis and trans isomers were obtained through repeated fractional crystallizations. The relative stereochemistry of the cis-2,4-di(3-pyridyl)piperidine was assigned based on experimental coupling constants that aligned with theoretical calculations niscpr.res.in.
Trans-Isomer Reduction: The reduction of the enriched trans-isomer also yielded trans-2,4-di(3-pyridyl)piperidine niscpr.res.in.
This synthetic approach confirmed the structure of this compound and elucidated the relative stereochemistry of its pyridyl rings.
Biosynthetic Pathways of this compound in Nicotiana Species
This compound is one of several pyridine-type alkaloids, including anatabine (B1667383) and anabasine (B190304), that are synthesized in the roots of Nicotiana species researchgate.netnih.gov. While the general pathways for tobacco alkaloids are understood, the precise enzymatic steps and mechanisms specific to this compound biosynthesis are still under investigation nih.govoup.comgoogle.com.
Nicotinic acid serves as a fundamental precursor in the biosynthesis of various nicotine (B1678760) alkaloids and their derivatives researchgate.netthieme-connect.com. In plants, nicotinic acid is synthesized through the quinolinate pathway researchgate.netthieme-connect.com. Research suggests that anatabine is formed through the dimerization of a nicotinic acid metabolite, and it is hypothesized that this compound similarly originates solely from nicotinic acid oup.comoup.com.
This compound's molecular structure explicitly includes a central piperidine (B6355638) ring, flanked by two pyridyl rings researchgate.netnih.gov. While the piperidine ring of anabasine is known to be derived from lysine (B10760008) via cadaverine (B124047) and Δ1-piperideine, the specific biogenesis of the piperidine ring within this compound's structure is not as extensively detailed in current literature as for anabasine researchgate.netthieme-connect.com. However, its presence indicates a derivation pathway involving the formation of this saturated heterocyclic nitrogen ring.
The biosynthesis of tobacco alkaloids, including this compound, involves complex enzymatic reactions, many of which are yet to be fully elucidated nih.govoup.comgoogle.com.
Vacuole-localized tobacco flavoproteins, known as Berberine Bridge Enzyme-Like proteins (BBLs), play a crucial role in the synthesis of several pyridine alkaloids, including nicotine, anatabine, anabasine, and this compound nih.govresearchgate.netresearchgate.net. BBLs are members of the FAD-containing oxidoreductase family and are believed to be involved in a late oxidation step in the biosynthetic pathway, following the pyridine ring condensation reaction nih.govresearchgate.net. Suppression of BBL expression in tobacco has been shown to inhibit the formation of these alkaloids, suggesting their essential role in these processes nih.govresearchgate.net.
This compound shares biosynthetic relationships with other prominent Nicotiana alkaloids like nicotine and anatabine. While nicotine and nornicotine (B190312) are formed through the condensation of a nicotinic acid-derived precursor with the 1-methyl-Δ1-pyrrolinium cation, anatabine and potentially this compound are thought to be derived exclusively from nicotinic acid oup.comoup.com.
Methyl Jasmonate Induction of this compound Accumulation
Methyl jasmonate (MeJA) serves as a crucial elicitor in plant stress-induced signal transduction pathways, significantly influencing the accumulation of various secondary metabolites, including alkaloids. researchgate.net Research has consistently demonstrated that the accumulation of this compound is markedly induced by methyl jasmonate in Nicotiana tabacum cv. BY-2 cell cultures. researchgate.netnih.govresearchgate.nettkk.fi This induction leads to a significant increase in the yield of this compound compared to control cells. researchgate.net
In MeJA-elicited BY-2 cells, this compound, alongside anatabine, becomes a predominant alkaloid, forming a major component of the total alkaloid pool. This contrasts with whole tobacco plants, where nicotine is typically the major alkaloid. tkk.fioup.com The accumulation kinetics of alkaloids, including this compound, vary after methyl jasmonate application, with noticeable accumulation observed as early as 12 hours post-treatment. tkk.fi
The comparative alkaloid profiles in different Nicotiana culture systems highlight the specific impact of methyl jasmonate elicitation on this compound accumulation:
| Alkaloid | Tobacco Hairy Roots (Untreated) | Jasmonate-Treated BY-2 Cells |
| Nicotine | ∼69% | 5% |
| Nornicotine | 27% | Not detected |
| Anabasine | 3% | 4% |
| Anatabine | 1% | 83% |
| This compound | 0.1% | 8% |
| Total Alkaloids | Comparable levels (>1 mg/g DW) | Comparable levels (>1 mg/g DW) |
| Data adapted from oup.com. |
This table illustrates that while this compound is a minor component in untreated tobacco hairy roots, its proportion significantly increases in methyl jasmonate-treated BY-2 cell cultures, demonstrating the strong inductive effect of MeJA on its accumulation. oup.com
Biological Activity and Pharmacological Research of Anatalline
Interactions with Biological Systems
Detailed studies concerning the specific interactions of isolated anatalline with biological systems are not extensively available in current scientific literature. The primary focus of existing research has been on its role as a biomarker and its chemical properties rather than its direct pharmacological engagement with physiological systems. nih.govnih.gov
Mechanisms of Action
The precise mechanisms of action for this compound have not been a subject of in-depth pharmacological investigation. While it is structurally related to other nicotinic alkaloids, its specific molecular interactions and signaling pathways have not been elucidated.
Specific data on this compound's interaction with neurotransmitter systems and its binding to receptors is limited. While it is broadly classified with other tobacco alkaloids that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), detailed studies on this compound's binding affinity and its direct impact on neurotransmission are not available. bezmialemscience.orgzealjournals.com One study noted that no pharmacological studies have been reported for this compound so far. nih.gov
There is a lack of specific research to definitively characterize this compound as an agonist or antagonist at various receptors. While one vendor source makes a general claim of nicotinic agonist activity, this is not substantiated by peer-reviewed pharmacological studies in the provided search results. Without dedicated research on its effects on receptor function, its potential to activate or block receptor signaling remains unconfirmed.
Comparative Pharmacology with Related Alkaloids
While direct pharmacological data on this compound is sparse, some understanding can be gleaned from studies that compare it with other more abundant tobacco alkaloids like nicotine (B1678760) and anatabine (B1667383), as well as other minor tobacco alkaloids.
This compound's pharmacological profile, particularly concerning its metabolism and effects on neurotransmitter release, shows distinctions when compared to nicotine and anatabine.
Nicotine is the most abundant and pharmacologically active alkaloid in tobacco, known to stimulate the central nervous system and interact with nicotinic acetylcholine receptors to release various neurotransmitters. bezmialemscience.orgzealjournals.com Anatabine, the most abundant minor alkaloid, has been studied for its anti-inflammatory, procognitive, and neuroprotective actions and is known to be a weaker agonist at certain nicotinic acetylcholine receptor subtypes compared to nicotine.
In contrast, very little is known about the direct pharmacological activity of this compound. Studies on its metabolism have shown that, unlike anabasine (B190304) and anatabine, glucuronidation of this compound was not detected in pooled smokers' urine, suggesting a different metabolic pathway. Research has also indicated that anatabine can increase dopamine (B1211576) release in the nucleus accumbens of adult rats, an effect not observed in adolescents; similar detailed studies on this compound's effect on dopamine release are not available. nih.gov
One key distinction lies in their pyrolytic behavior. Research suggests that nicotelline (B14898), another tobacco alkaloid, is not naturally present in the tobacco plant but is primarily formed from the dehydrogenation of this compound during the combustion of tobacco.
Table 1: Comparative Aspects of this compound, Nicotine, and Anatabine
| Feature | This compound | Nicotine | Anatabine |
|---|---|---|---|
| Primary Classification | Minor Tobacco Alkaloid | Major Tobacco Alkaloid | Minor Tobacco Alkaloid |
| Known Pharmacological Activity | Limited data available; noted as a potential nicotinic agonist in a commercial context. | CNS stimulant, nAChR agonist. bezmialemscience.orgzealjournals.com | Anti-inflammatory, weaker nAChR agonist than nicotine. |
| Metabolism (Glucuronidation) | Not detected in one study. | Metabolized extensively. | Excreted as glucuronides to some extent. |
| Formation during Combustion | Precursor to nicotelline. | Present in smoke. | Present in smoke. |
| Effect on Dopamine Release | Data not available. | Increases dopamine release. nih.gov | Increases dopamine release in adults. nih.gov |
This compound is part of a group of minor tobacco alkaloids that includes compounds such as nornicotine (B190312), anabasine, and myosmine (B191914). bezmialemscience.org While the specific activities of this compound are not well-documented, the group of minor tobacco alkaloids shares some general characteristics.
In biosynthetic studies, the accumulation of this compound, along with anatabine and anabasine, was found to increase in tobacco cell cultures where the nicotine biosynthesis pathway was altered. nih.gov This suggests a shared biosynthetic origin or interplay between the pathways leading to these various alkaloids.
Investigational Therapeutic Potential
Despite the structural similarity of this compound to other pharmacologically active alkaloids, there is a significant lack of direct research into its therapeutic applications. The following sections summarize the current void in the scientific literature regarding its potential use in neurological and psychiatric disorders.
Currently, there are no publicly available scientific studies that have directly investigated the therapeutic potential of this compound in the context of neurological disorders. While related compounds, such as the isomeric alkaloid anatabine, have been explored for their neuroprotective and procognitive effects, similar research on this compound is absent from the current body of scientific literature. nih.gov The potential for this compound to interact with targets in the central nervous system, such as nicotinic acetylcholine receptors (nAChRs), given its dipyridyl piperidine (B6355638) structure, remains a theoretical possibility that has yet to be experimentally verified. nih.govresearchgate.net
Similarly, there is a notable absence of research on the potential of this compound in the treatment of psychiatric disorders. The complex interplay of nicotinic receptor activity and psychiatric conditions is an active area of research, and while other tobacco alkaloids have been studied for their effects on mood and behavior, this compound has not been a focus of such investigations. frontiersin.org Therefore, any potential role for this compound in psychiatric pharmacotherapy is purely speculative at this time and awaits foundational research to establish its pharmacological profile in relevant preclinical models.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies typically involve the synthesis and evaluation of a series of related molecules to identify key structural features responsible for the desired pharmacological effects.
Specific SAR studies focused on this compound are not available in the published scientific literature. The synthesis and biological evaluation of a series of this compound analogs to probe the effects of chemical modifications on its activity have not been reported. However, research on related piperidine derivatives offers some general insights into how modifications to this core structure can impact biological activity. For instance, studies on other diphenylbutylpiperidines have shown that alterations to the piperidine ring and the attached phenyl groups can significantly modulate their activity as autophagy inducers. nih.gov Furthermore, research on anatabine, an isomer of this compound, has demonstrated that the stereochemistry and the position of the double bond in the tetrahydropyridyl ring can influence its potency at different subtypes of nicotinic acetylcholine receptors. nih.gov
Table 1: Comparative in vitro activity of Anatabine Isomers at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Activity |
| S-Anatabine | α4β2 nAChR | Agonist |
| R-Anatabine | α4β2 nAChR | Agonist |
| S-Anatabine | α7 nAChR | Highly Efficacious Agonist |
| R-Anatabine | α7 nAChR | Highly Efficacious Agonist |
This table is based on data for anatabine, an isomer of this compound, and is provided for contextual purposes only as direct SAR data for this compound is unavailable. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models use molecular descriptors to quantify physicochemical properties and relate them to pharmacological effects, thereby enabling the prediction of the activity of novel compounds.
There are no published QSAR studies specifically for this compound or its derivatives. The development of a robust QSAR model requires a dataset of compounds with varying structures and corresponding biological activity data. nih.gov Given the lack of synthesized this compound analogs and the absence of reported biological activity data, the foundational elements for constructing a QSAR model for this compound are currently missing. Future research efforts that involve the synthesis and pharmacological testing of a library of this compound derivatives would be necessary to generate the data required for meaningful QSAR analysis.
Analytical Methodologies for Anatalline
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical steps to isolate anatalline from complex biological or plant matrices and to minimize matrix interference in subsequent analyses. For biological samples such as urine, liquid-liquid extraction (LLE) is a commonly employed technique. In one method, internal standards are added to urine samples, followed by the addition of titanium (III) chloride and incubation sigmaaldrich.comuni.lu. Saturated aqueous tetrasodium (B8768297) EDTA/concentrated ammonium (B1175870) hydroxide (B78521) is then introduced, and the mixture is extracted with a toluene (B28343)/ethyl acetate (B1210297) (2:1) mixture sigmaaldrich.comuni.lu. The organic phase is collected, and analytes are back-extracted into a sulfuric acid phase, which is then made basic with potassium carbonate and re-extracted with pentane/dichloromethane (B109758) (1:1) sigmaaldrich.com. The final organic phase is collected and evaporated to dryness, with hydrochloric acid in methanol (B129727) added to prevent evaporation of analytes by converting them to non-volatile salts sigmaaldrich.com.
Another approach for urine samples involves enzymatic hydrolysis of glucuronide conjugates, followed by acetone (B3395972) pretreatment to precipitate matrix components such as endogenous proteins, salts, and phospholipids, thereby reducing interference in LC-MS/MS analysis.
For plant materials, such as Nicotiana tabacum cell cultures or leaves, samples are typically lyophilized and ground before extraction uni.lu. Alkaloids can be extracted with organic solvents like dichloromethane (CH2Cl2) or appropriate buffer solutions uni.lu. After thorough mixing and centrifugation, the organic layer is collected, and the solvent is evaporated to dryness uni.lu. The residue is then reconstituted in a suitable solvent for chromatographic analysis sigmaaldrich.comuni.lu.
Chromatographic Methods for Separation and Quantitation
Chromatographic methods are indispensable for separating this compound from other compounds present in complex samples and for its accurate quantitation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the separation and structural elucidation of this compound and its isomers nih.govwikipedia.orguni.lu. Both cis and trans isomers of this compound can be completely separated using GC-MS nih.govwikipedia.org. For GC-MS analysis, extracted samples are typically dissolved in dichloromethane. In some instances, derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be performed to enhance the volatility of certain alkaloids, although the direct applicability to this compound without prior derivatization has also been reported.
Typical GC-MS conditions for alkaloid analysis, including this compound, may involve using an NB-54 fused silica (B1680970) capillary column with a programmed oven temperature gradient, for example, from 70°C to 100°C at 10°C/min, and then from 100°C to 235°C at 15°C/min. The injector and detector temperatures are typically maintained at 250°C, and a split sampling mode (e.g., 50:1) is often used. Mass spectrometry detection in GC-MS is commonly performed in electron ionization (EI) mode at an ionization voltage of 70 eV, with data collected in full scan mode or selected ion monitoring (SIM). While GC-MS is effective, some studies have noted that this compound concentrations determined by GC-MS might be somewhat higher compared to LC-MS/MS results.
High-Performance Liquid Chromatography (HPLC) plays a significant role in the analysis of this compound, particularly for its semi-preparative isolation for structural analysis and for routine quantitative analysis of minor nicotine (B1678760) alkaloids nih.govwikipedia.orguni.lu. A routine HPLC method for quantitative determination of major nicotine alkaloids, including this compound, has been established using isocratic elution under alkaline conditions, which provides good chromatographic separation without the need for ion-pairing reagents uni.lu.
For analytical separation, reversed-phase columns such as C18 are commonly employed uni.lusigmaaldrich.comuni.lu. Mobile phases often consist of aqueous solutions of ammonium formate (B1220265) (e.g., 10 mM or 20 mM) adjusted to an alkaline pH (e.g., pH 9 with concentrated aqueous ammonia) and methanol, used in a gradient or isocratic elution mode uni.lusigmaaldrich.comuni.lu. Typical flow rates are around 0.6 mL/min, and column temperatures can be maintained at 50°C sigmaaldrich.comuni.lu. Detection often involves Photodiode Array (PDA) for HPLC-PDA systems nih.govuni.lu. For semi-preparative purposes, larger C18 columns (e.g., 150 x 7.8 mm i.d., 10 µm particle size) are used, and peaks are manually collected for further structural analysis uni.lu.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as a highly sensitive and selective method for the simultaneous determination of this compound and other minor tobacco alkaloids in complex matrices such as human urine sigmaaldrich.comuni.lu. This technique offers lower limits of quantitation compared to older methods, facilitating low-level exposure assessment.
LC-MS/MS analyses are typically performed using ultra-high performance liquid chromatography (UPLC) systems interfaced with triple-stage quadrupole mass spectrometers sigmaaldrich.comuni.lu. Positive electrospray ionization (ESI) is the preferred ionization technique sigmaaldrich.comuni.lu. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard sigmaaldrich.comuni.lu. The resolution of the first quadrupole is typically set at 0.4 amu FWHM, and the third quadrupole at 0.7 amu FWHM.
Chromatographic separation for LC-MS/MS can be achieved on columns such as an X-Bridge BEH C18 column (2.5 µm particle size, 3 mm × 150 mm) or a Phenomenex Kinetex phenyl hexyl 100 A column (2.6 µm particle size, 3 mm × 150 mm) at 50°C sigmaaldrich.comuni.lu. Gradient elution programs are used, involving mobile phases like 20 mM ammonium formate in 10% methanol at pH 9 (Mobile Phase A) and methanol (Mobile Phase B) sigmaaldrich.com.
To further enhance the sensitivity and chromatographic performance of certain secondary amine alkaloids, including this compound, derivatization strategies are employed in LC-MS/MS analysis sigmaaldrich.comuni.lu. One effective derivatization method involves the use of hexanoic anhydride (B1165640) in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) in toluene sigmaaldrich.comuni.lu. This reaction converts the secondary amine functional groups of this compound into amides, which can lead to improved chromatography and increased sensitivity in LC-MS/MS sigmaaldrich.comuni.lu. The derivatization is typically carried out by heating the reaction mixture at 70°C for a specified duration, such as 15 minutes sigmaaldrich.com.
The use of internal standards is fundamental for accurate quantitative analysis of this compound by LC-MS/MS, as they help to compensate for variations in sample preparation, matrix effects, and instrument performance uni.lusigmaaldrich.comuni.lu. Isotopically labeled analogs of this compound, such as this compound-d4, are the preferred internal standards due to their similar chemical and physical properties to the analyte, ensuring consistent behavior throughout the analytical process sigmaaldrich.comuni.lu.
In multi-analyte methods, other isotopically labeled internal standards like anabasine-d4, anatabine-d4, nicotelline-d8, and NNAL-d3 are also used for co-measured compounds sigmaaldrich.comuni.lu. For HPLC analysis of plant extracts, 2,4'-dipyridyl has been utilized as an internal standard uni.lu. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte, often using linear regression with 1/X weighting.
Table 1: Key Analytical Parameters for this compound Analysis by LC-MS/MS (Example)
| Parameter | Method 1 (Urine) sigmaaldrich.com | Method 2 (Urine) sigmaaldrich.com |
| LC System | Thermo Accela UPLC pump, Pal Autosampler | Thermo/Dionex UltiMate 3000 RS Pump UPLC+, CTC/Dionex UltiMate 3000 XRS Open Autosampler sigmaaldrich.com |
| MS System | Thermo Vantage triple-stage quadrupole mass spectrometer | Thermo Quantiva triple-stage quadrupole mass spectrometer sigmaaldrich.com |
| Ionization | Positive Electrospray Ionization (ESI) sigmaaldrich.com | Positive Electrospray Ionization (ESI) sigmaaldrich.com |
| MS/MS Mode | Selected Reaction Monitoring (SRM) sigmaaldrich.com | Selected Reaction Monitoring (SRM) sigmaaldrich.com |
| Column | X-Bridge BEH C18 (2.5 µm, 3x150 mm) sigmaaldrich.com | Phenomenex Kinetex phenyl hexyl 100 A (2.6 µm, 3x150 mm) sigmaaldrich.com |
| Column Temp. | 50°C sigmaaldrich.com | 50°C sigmaaldrich.com |
| Flow Rate | 0.6 mL/min sigmaaldrich.com | 0.6 mL/min sigmaaldrich.com |
| Mobile Phase A | 20 mM ammonium formate in 10% methanol, pH 9 sigmaaldrich.com | 10 mM ammonium formate in 5% methanol sigmaaldrich.com |
| Mobile Phase B | Methanol sigmaaldrich.com | Methanol sigmaaldrich.com |
| Derivatization | Not applicable (Nicotelline N-oxides reduced) sigmaaldrich.com | Hexanoic anhydride + 4-DMAP (for this compound, anabasine (B190304), anatabine (B1667383), NNAL) sigmaaldrich.com |
| Internal Standard | This compound-d4 (4 ng/mL in IS mixture) sigmaaldrich.com | This compound-d4 (4 ng/mL in IS mixture) sigmaaldrich.com |
Table 2: Concentrations of Internal Standards in Urine Samples (Example)
| Internal Standard | Method 1 Concentration (ng/mL) sigmaaldrich.com | Method 2 Concentration (ng/mL) sigmaaldrich.com |
| Anabasine-d4 | 100 | 100 |
| Anatabine-d4 | 100 | 100 |
| Nicotelline-d8 | 10 | Not applicable |
| This compound-d4 | 4 | 4 |
| This compound metabolite-d4 | 150 | Not applicable |
| NNAL-d3 | Not applicable | 3 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Spectroscopic Characterization Techniques
The structural elucidation and confirmation of this compound rely heavily on advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide critical insights into the compound's molecular structure and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of this compound, including the differentiation of its cis and trans stereoisomers. Both 1D and 2D NMR spectral data have been instrumental in establishing the structures of cis-2,4-di(3-pyridyl)piperidine (this compound) and its trans-stereoisomer. researchgate.netnih.govthieme-connect.com
For instance, the relative stereochemistry of the two pyridine (B92270) rings in cis-anatalline has been confirmed through ¹H NMR spectral analysis. Specific proton signals and their coupling patterns provide diagnostic information. The C2ax-H proton of this compound appears as a double doublet at 3.75 ppm, exhibiting an axial-axial coupling of 10.96 Hz to C3ax-H and an axial-equatorial coupling of 2.19 Hz to C3eq-H. Similarly, the C4ax-H proton is observed as a triple triplet at 2.75 ppm, displaying axial-axial coupling of 11.93 Hz to C3ax-H and C5ax-H, and axial-equatorial coupling of 3.65 Hz to C3eq-H and C5eq-H. These detailed coupling constants confirm the cis arrangement of the 2,4-pyridyl rings. niscpr.res.in
Mass Spectrometry (MS) Fragmentation Patterns
Mass Spectrometry (MS) is crucial for determining the molecular weight and providing characteristic fragmentation patterns that aid in the identification and structural confirmation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the separation and analysis of this compound and its isomers. researchgate.netnih.gov
In mass spectrometry, molecules are ionized, and the resulting molecular ions can undergo fragmentation into smaller, charged pieces. The pattern of these fragment ions is unique to a given compound and serves as a "fingerprint" for identification. savemyexams.comgbiosciences.comlibretexts.org For this compound (PubChem CID 443848), typical GC-MS data reveal prominent peaks at specific mass-to-charge (m/z) ratios. The top three most abundant fragment ions observed are at m/z 120, m/z 106, and m/z 105. nih.gov These fragmentation patterns are critical for confirming the compound's identity and purity.
Biomarker Applications of this compound
This compound, as a minor tobacco alkaloid, has gained attention for its potential as a biomarker, particularly in differentiating various forms of tobacco product use and in conjunction with other biomarkers like nicotelline (B14898).
Differentiation of Tobacco Product Use
This compound is being developed as a selective biomarker for conventional tobacco products. Unlike some other minor tobacco alkaloids, such as anabasine and anatabine, which can sometimes be detected in electronic nicotine delivery system (ENDS) e-liquids, this compound has been found to be undetectable or present at very low concentrations in e-liquids. frontiersin.orgcdc.govnih.gov This characteristic makes this compound a valuable tool for distinguishing the use of conventional tobacco products (e.g., cigarettes, smokeless tobacco) from the use of ENDS. Research indicates that measuring this compound, potentially in combination with nicotelline, can help differentiate between smokeless tobacco use and combusted tobacco use. cdc.gov
Correlation with Nicotelline for Specific Biomarker Ratios
The ratio of this compound to nicotelline (this compound/nicotelline ratio) has been investigated as a specific biomarker to discriminate between different patterns of tobacco product use, including exclusive smokeless tobacco (SLT) use, exclusive electronic nicotine delivery systems (ENDS) use, exclusive cigarette use, and dual use of these products. researchgate.nettandfonline.comnih.govresearchgate.net Nicotelline (PubChem CID 68123), a terpyridine alkaloid, is another minor tobacco alkaloid found in tobacco plants and smoke, with a relatively short half-life of 2-3 hours, making it useful for detecting recent tobacco product use. frontiersin.orgcdc.govresearchgate.netnih.govwikipedia.orgmedkoo.com
A study involving 664 urine samples from participants in the Population Assessment of Tobacco and Health (PATH) Study analyzed this compound and nicotelline levels to determine their utility as discriminative biomarkers. researchgate.nettandfonline.comnih.gov The findings demonstrated that the this compound/nicotelline ratio was effective in distinguishing between certain tobacco use groups:
Table 1: this compound/Nicotelline Ratio for Differentiating Tobacco Product Use
| Comparison Group | Threshold | Sensitivity (%) | Specificity (%) | AUC |
| Exclusive Cigarette vs. Exclusive SLT Use | 18.1 | 89.3 | 86.4 | 0.90 |
| Exclusive SLT Use vs. Exclusive ENDS Use | 12.8 | 96.4 | 76.3 | 0.90 |
Note: AUC = Area Under the Curve, a measure of diagnostic accuracy.
While highly effective in distinguishing exclusive cigarette use from exclusive SLT use, and exclusive SLT use from exclusive ENDS use, the this compound/nicotelline ratio showed reduced sensitivity and specificity when attempting to differentiate exclusive cigarette use from exclusive ENDS use or any form of dual use involving cigarettes. researchgate.nettandfonline.comnih.govresearchgate.net This research contributes significantly to developing objective measures for understanding the public health implications of various tobacco and nicotine product consumption patterns. tandfonline.com
Pharmacological and Toxicological Research of Anatalline Metabolites and Derivatives
Identification and Characterization of Anatalline Metabolites
The identification and characterization of this compound and its metabolites are crucial for understanding its biological roles and potential applications. This compound itself has been thoroughly characterized using various analytical techniques, including elemental analyses, ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectroscopy (MS) researchgate.net. Its stereoisomers, specifically cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine, have been confirmed through MS and 1D and 2D NMR spectral data researchgate.net.
In the context of tobacco plants, this compound is present alongside other alkaloid metabolites such as nornicotine (B190312), anatabine (B1667383), and myosmine (B191914) acs.org. Metabolomic profiling studies in tobacco roots have shown significantly higher levels of these alkaloids, including this compound, compared to leaves and stems at the seedling stage acs.orgproteomexchange.org. Furthermore, a lactam metabolite of this compound has been identified and incorporated into analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for detecting the use of conventional tobacco products frontiersin.org. High-resolution mass spectrometry (HR-MS) is a primary tool employed for both qualitative and quantitative identification of drug metabolites, providing insights into their pharmacology, pharmacokinetics, and toxicology creative-biolabs.com. Metabolite profiling often involves screening for compounds using both positive and negative ionization modes to ensure comprehensive identification europa.eu.
Table 1: Identified this compound Metabolites and Characterization Methods
| Metabolite/Related Compound | Characterization Method(s) |
| This compound (cis/trans isomers) | Elemental analyses, UV, IR, NMR, Mass Spectroscopy (MS), 1D and 2D NMR spectral data researchgate.netresearchgate.net |
| Lactam metabolite of this compound | LC-MS/MS frontiersin.org |
| Nornicotine, Anatabine, Myosmine | Metabolomic analysis (UPLC-QTOF-MS) acs.org |
| General Metabolite Identification | High-resolution mass spectrometry (HR-MS), Polarity switching in MS creative-biolabs.comeuropa.eu |
Biological Activity of this compound Metabolites
This compound is recognized as a biologically active compound, playing a role in the natural defense mechanisms of plants against insects wikipedia.org. Research has explored this compound and its derivatives for their potential as pharmaceutical agents, particularly concerning their interactions with biological systems ontosight.ai. These investigations have focused on their possible involvement in neurotransmission and their capacity to act as antagonists or agonists for specific receptors ontosight.ai. This suggests potential applications in the treatment of neurological or psychiatric disorders ontosight.ai.
While detailed specific biological activities solely attributed to this compound's metabolites in human or animal systems are still emerging, the general importance of metabolite identification in drug discovery is well-established europa.eu. Metabolites can significantly influence the efficacy and safety of potential drugs, as they may possess their own pharmacological activities or contribute to toxicities europa.eu. Studies on other plant-derived secondary metabolites, such as alkaloids from Ruta montana L., demonstrate diverse biological activities including antifungal and antibacterial properties mdpi.com. Similarly, metabolites found in Paeonia ostii have exhibited antioxidant and antibacterial activities mdpi.com.
Research on this compound Derivatives
Synthesis of Derivatives
The synthesis of this compound, the parent compound, involves chemical reactions of 3-pyridyl compounds with piperidine (B6355638) derivatives ontosight.ai. These synthetic processes typically necessitate specific conditions, often requiring catalysis by metals or bases, along with careful control of temperature and solvent to achieve high yields and purity of the desired compound ontosight.ai. The first total synthesis of cis-2,4-di(3-pyridyl)piperidine, one of this compound's stereoisomers, was reported in 1997 researchgate.net. A thorough understanding of these synthetic pathways is crucial for optimizing the large-scale production of this compound for research purposes and potential therapeutic development ontosight.ai.
Exploration of Novel Pharmacological Activities
Research efforts have been directed towards exploring the pharmacological potential of this compound and its derivatives ontosight.ai. These investigations primarily focus on their interactions within biological systems, particularly their potential roles in neurotransmission and their activity as antagonists or agonists for various receptors ontosight.ai. Such findings suggest possible applications in addressing neurological or psychiatric conditions ontosight.ai. However, it is important to note that comprehensive clinical trials are necessary to validate their efficacy and safety for these indications ontosight.ai. The broader field of medicinal chemistry frequently synthesizes derivatives of natural compounds, including alkaloids, to discover new biologically active agents with a wide range of pharmacological properties, such as anti-inflammatory, antibacterial, antiviral, and analgesic effects mdpi.comnih.govfrontiersin.orgfrontiersin.org. For instance, derivatives of other alkaloids like anabasine (B190304) and cytisine (B100878) have been synthesized and evaluated for their antimicrobial, antifungal, antiviral, and analgesic activities, with some demonstrating promising results nih.gov.
Table 2: Research on this compound Derivatives: Synthesis and Pharmacological Activities
| Aspect | Details |
| Synthesis of Derivatives | |
| General Synthesis of this compound | Reaction of 3-pyridyl compounds with piperidine derivatives, catalyzed by metals or bases; controlled temperature and solvent conditions ontosight.ai |
| Total Synthesis of cis-Anatalline | First reported in 1997 researchgate.net |
| Exploration of Novel Pharmacological Activities | |
| Potential Activities of this compound & Derivatives | Roles in neurotransmission, antagonists/agonists for certain receptors, potential for neurological/psychiatric disorders ontosight.ai |
Toxicological Considerations of this compound
Chronic Toxicity Research
Chronic toxicity studies are a fundamental component of toxicological assessment, designed to evaluate the long-term health effects of a substance following prolonged and repeated exposure criver.comoecd.orgoecd.org. These studies are typically conducted over periods of 12 months or more, primarily using mammalian species such as rodents criver.comoecd.org. The objectives include characterizing the substance's profile and identifying any adverse effects that may manifest over time oecd.org. Parameters examined in chronic toxicity studies commonly include changes in body weight, organ weight, blood chemistry, and behavior criver.com. The results from these studies are critical for assessing potential risks to humans and establishing safe exposure levels criver.com.
While this compound is recognized as a minor tobacco alkaloid and serves as a biomarker for combusted tobacco product use frontiersin.org, specific detailed chronic toxicity research focused solely on this compound is not extensively documented in the provided search results. However, the conversion of this compound to nicotelline (B14898) has been mentioned in the context of inhalation toxicity studies related to cigarette smoke scispace.com. In broader toxicological research, chronic toxicity studies on other alkaloid mixtures, such as total indole (B1671886) alkaloids from Alstonia scholaris, have been conducted. These studies, involving continuous administration to rats for 13 weeks, reported no mortality, adverse effects, or dose-dependent changes in weight or food/water consumption at certain doses, and no abnormalities in organs upon gross and histopathological examination d-nb.info.
Table 3: Toxicological Considerations of this compound: Chronic Toxicity Research
| Aspect | Details |
| Design of Chronic Toxicity Studies (General) | Prolonged and repeated exposure (typically ≥12 months) in mammalian species (primarily rodents); examination of body weight, organ weight, blood chemistry, behavior criver.comoecd.orgoecd.org |
| Specific Chronic Toxicity Data for this compound | Limited explicit data in provided sources; mentioned in context of inhalation toxicity studies related to cigarette smoke (conversion to nicotelline) scispace.com |
Numerical Measures of Toxicity
Toxicological assessments of chemical compounds involve the determination of specific numerical measures to quantify their acute toxicity. These measures typically include the Lethal Dose 50 (LD50) and Lethal Concentration 50 (LC50), which indicate the dose or concentration of a substance required to cause death in 50% of a tested population, usually animals, via a specific route of exposure.
For this compound, specific acute toxicity data has been reported for its trihydrochloride salt in a methanol (B129727) solution (CIS/TRANS-ANATALLINE:3HCL UNLABELED 100 UG/ML IN METHANOL). This data provides insights into its toxicity via oral, dermal, and inhalation routes.
Table 1: Acute Toxicity Measures for this compound Trihydrochloride (Solution) isotope.com
| Toxicity Measure | Route of Exposure | Test Species | Value | Unit |
| LD50 | Oral | Rat | 1187 - 2769 | mg/kg |
| LD50 | Dermal | Rabbit | 17100 | mg/kg |
| LC50 | Inhalation | Rat | 128.2 (4h) ; 87.6 (6h) | mg/L |
These values indicate the dose or concentration at which 50% of the test subjects experienced a lethal effect. For instance, the oral LD50 in rats suggests a moderate to low acute oral toxicity for the tested formulation. The dermal LD50 in rabbits indicates a relatively lower acute dermal toxicity compared to the oral route. The inhalation LC50 values in rats provide data on the concentration in air that is lethal upon acute exposure.
Additionally, Acute Toxicity Estimates (ATE) according to the Classification, Labelling and Packaging (CLP) Regulation have been provided for this specific formulation of this compound. isotope.com
Table 2: Acute Toxicity Estimates (ATE CLP) for this compound Trihydrochloride (Solution) isotope.com
| Toxicity Measure | Route of Exposure | Value | Unit |
| ATE CLP | Oral | 100.000 | mg/kg body weight |
| ATE CLP | Dermal | 300.000 | mg/kg |
These ATE values are derived estimates used for classification purposes under the CLP regulation, providing a standardized basis for hazard communication. The reported data indicates that this compound, in the specified formulation, is considered toxic if swallowed, toxic in contact with skin, and toxic if inhaled, and can cause damage to organs such as the eyes, heart, liver, kidneys, and central nervous system upon exposure isotope.com.
Further research findings indicate that this compound is a component of the alkaloid profile in Nicotiana tabacum cell cultures, where its accumulation can be induced by methyl jasmonate researchgate.netresearchgate.net. While studies on various plant extracts containing this compound have explored cytotoxic effects against cancer cell lines or anthelmintic activities, direct numerical IC50 values specifically for this compound as an isolated compound in these contexts are not extensively detailed in the public domain nih.govijpab.com. Predictive toxicity screenings have also been conducted for this compound in the context of drug design, suggesting it may be devoid of cardiac toxicity in such predictions worldscientific.com.
Q & A
Q. What analytical methodologies are most effective for identifying and quantifying Anatalline in complex biological matrices?
To detect this compound in biological systems, researchers should employ hyphenated techniques such as LC-MS/MS or GC-MS due to their high sensitivity and specificity. Sample preparation must include matrix-matched calibration standards to account for ion suppression/enhancement effects . For trace-level detection, solid-phase extraction (SPE) paired with derivatization protocols improves recovery rates . A validated method should report limits of detection (LOD), limits of quantification (LOQ), and precision (RSD < 15%) .
Q. How can researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?
Stability studies should follow ICH Q1A guidelines , testing parameters like pH (1–13), temperature (4–60°C), and light exposure. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Include negative controls (e.g., solvent-only samples) and replicate experiments (n ≥ 3) to distinguish intrinsic instability from experimental artifacts .
Q. What spectroscopic techniques are optimal for characterizing this compound’s structural properties?
Combine NMR (¹H, ¹³C, DEPT) for elucidating carbon-hydrogen frameworks and FT-IR for functional group identification. For crystalline forms, X-ray diffraction (XRD) provides lattice parameters. Cross-validate findings with computational methods (e.g., DFT calculations) to resolve ambiguities in peak assignments .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use ANOVA to statistically assess variability sources and optimize synthetic routes via response surface methodology (RSM) .
Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
Prioritize cell lines with validated relevance to the target pathway (e.g., HepG2 for hepatic toxicity, MCF-7 for estrogenic activity). Include dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls. Mitigate false positives by using orthogonal assays (e.g., fluorescence-based and luminescence-based readouts) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological efficacy across studies be systematically reconciled?
Conduct a meta-analysis with strict inclusion criteria (e.g., standardized dosing, comparable endpoints). Use Cochran’s Q test to evaluate heterogeneity and subgroup analyses to isolate confounding variables (e.g., species differences, administration routes). Transparently report publication bias via funnel plots .
Q. What computational strategies are recommended for predicting this compound’s interaction with non-target proteins?
Employ molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd values) .
Q. How can researchers optimize this compound’s bioavailability while minimizing off-target effects in vivo?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Explore prodrug strategies (e.g., esterification) or nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility. Validate with pharmacokinetic studies (AUC, Cmax, t½ measurements) in rodent models .
Q. What experimental frameworks are critical for elucidating this compound’s mechanism of action in heterogeneous cell populations?
Apply single-cell RNA sequencing (scRNA-seq) to map transcriptional responses and CITE-seq (cellular indexing of transcriptomes and epitopes) to correlate protein expression. Use CRISPR-Cas9 knockout screens to identify genetic dependencies. Integrate data via pathway enrichment tools (DAVID, Gene Ontology) .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
Follow OECD TG 452 guidelines, using two species (rodent and non-rodent) with staggered sacrifice timepoints. Monitor histopathology, hematology, and organ weight indices. Apply benchmark dose (BMD) modeling to establish NOAEL/LOAEL thresholds. Include recovery cohorts to evaluate reversibility of effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
